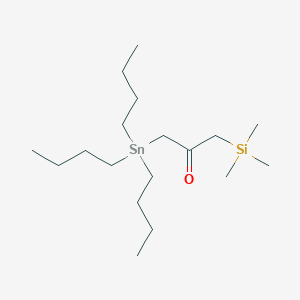
1-(Tributylstannyl)-3-(trimethylsilyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tributylstannyl)-3-(trimethylsilyl)propan-2-one is an organotin compound that features both stannyl and silyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Tributylstannyl)-3-(trimethylsilyl)propan-2-one can be synthesized through a multi-step process involving the reaction of tributylstannyl chloride with trimethylsilylpropyl ketone under specific conditions. The reaction typically requires the presence of a base, such as sodium hydride, and an inert atmosphere to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Tributylstannyl)-3-(trimethylsilyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form organotin oxides.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The stannyl and silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenating agents, such as bromine or chlorine, can facilitate substitution reactions.
Major Products Formed:
Oxidation: Organotin oxides and silyl ketones.
Reduction: Alcohol derivatives.
Substitution: Halogenated organotin and silyl compounds.
Scientific Research Applications
1-(Tributylstannyl)-3-(trimethylsilyl)propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel materials with unique properties.
Catalysis: It acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biological Studies: The compound is investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-(Tributylstannyl)-3-(trimethylsilyl)propan-2-one involves its interaction with molecular targets through its stannyl and silyl groups. These interactions can lead to the formation of new chemical bonds, facilitating various chemical transformations. The compound’s effects are mediated by its ability to donate or accept electrons, making it a versatile reagent in chemical reactions.
Comparison with Similar Compounds
1-(Tributylstannyl)propan-2-one: Lacks the silyl group, making it less versatile in certain reactions.
3-(Trimethylsilyl)propan-2-one: Lacks the stannyl group, limiting its applications in organotin chemistry.
1-(Tributylstannyl)-3-(trimethylsilyl)butan-2-one: Similar structure but with an additional carbon atom, affecting its reactivity and applications.
Uniqueness: 1-(Tributylstannyl)-3-(trimethylsilyl)propan-2-one is unique due to the presence of both stannyl and silyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
32284-56-3 |
|---|---|
Molecular Formula |
C18H40OSiSn |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
1-tributylstannyl-3-trimethylsilylpropan-2-one |
InChI |
InChI=1S/C6H13OSi.3C4H9.Sn/c1-6(7)5-8(2,3)4;3*1-3-4-2;/h1,5H2,2-4H3;3*1,3-4H2,2H3; |
InChI Key |
MOMDBKKPUVMWIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CC(=O)C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



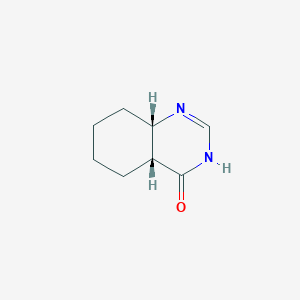
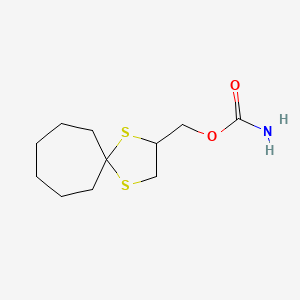
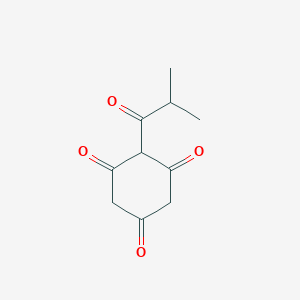
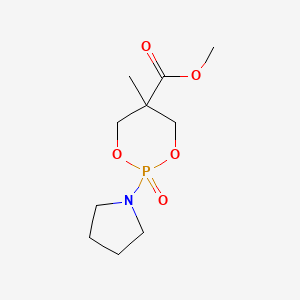

![2,6,7-Trioxa-4-phospha-1-arsabicyclo[2.2.2]octane](/img/structure/B14688776.png)
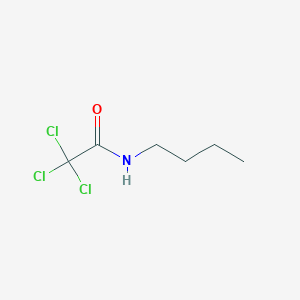
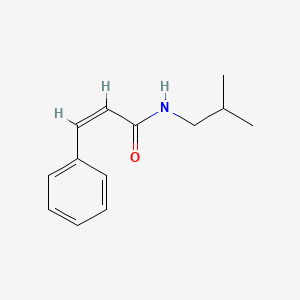
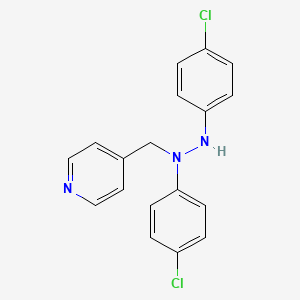
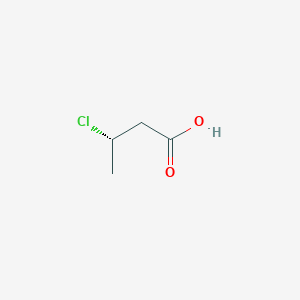
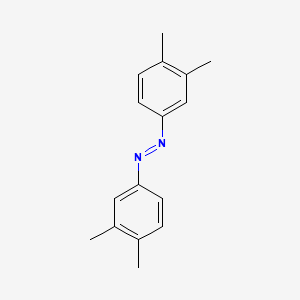
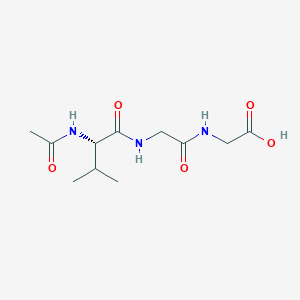
![Benzoic acid, 5-amino-2-[(4-aminophenyl)sulfonyl]-, methyl ester](/img/structure/B14688809.png)
